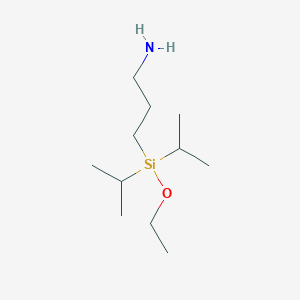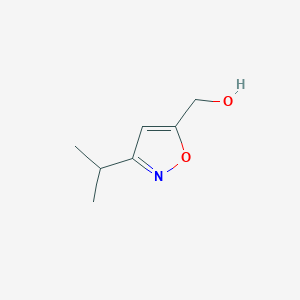![molecular formula C7H13NO B186677 1-Azabicyclo[2.2.1]heptan-4-ylmethanol CAS No. 154044-10-7](/img/structure/B186677.png)
1-Azabicyclo[2.2.1]heptan-4-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.1]heptan-4-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is often used as a building block in organic synthesis and has garnered interest due to its structural rigidity and reactivity.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol typically involves the following steps:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.
Reduction Reactions: Another approach includes the reduction of intermediate compounds to yield the desired product.
Industrial Production: Industrial methods often employ catalytic processes and optimized reaction conditions to produce the compound on a larger scale
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptan-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-4-ylmethanol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.1]heptan-4-ylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptan-4-ylmethanol can be compared to other bicyclic compounds such as:
2-Azabicyclo[2.2.1]heptane: Similar in structure but differs in the position of the nitrogen atom.
Bicyclo[2.2.1]heptane: Lacks the nitrogen atom, resulting in different chemical properties.
1-Azabicyclo[1.1.0]butane: A smaller bicyclic compound with distinct reactivity due to its strained structure .
These comparisons highlight the unique features of 1-Azabicyclo[22
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-7-1-3-8(5-7)4-2-7/h9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHYDWDWUOPAFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)



![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
![(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B186605.png)







